Bis(2-diethylaminoethoxy)dimethylsilane

Description

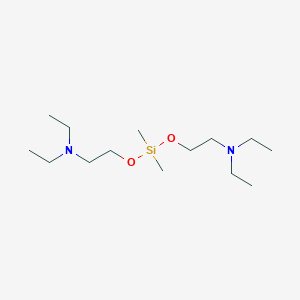

Structure

3D Structure

Properties

CAS No. |

17048-30-5 |

|---|---|

Molecular Formula |

C14H34N2O2Si |

Molecular Weight |

290.52 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3 |

InChI Key |

FOZYSMDCOCZNJA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |

Canonical SMILES |

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |

Other CAS No. |

17048-30-5 |

Synonyms |

Bis[2-(diethylamino)ethoxy]dimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Group Variations

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations:

- Amino vs. Ether Groups: Compounds with amino groups (e.g., diethylamino or dimethylamino) exhibit higher basicity and metal-coordination capability compared to ether-containing analogs like Bis(2-methoxyethoxy)dimethylsilane .

- Chlorine Reactivity : Bis(2-chloroethoxy)dimethylsilane is more reactive in nucleophilic substitutions but poses greater toxicity risks .

- Steric Effects : The bulky tert-butyl group in tert-butyl-[2-oxyethoxy]dimethylsilane enhances thermal stability but reduces solubility in polar solvents .

Physical and Chemical Properties

Application-Specific Performance

CVD Precursors

- This compound: Offers balanced reactivity for SiOₓ or SiNₓ films due to amine-assisted decomposition. Lower deposition temperature compared to Bis(dimethylamino)dimethylsilane .

- Bis(dimethylamino)dimethylsilane (BDMADMS): Faster deposition rates but may require higher temperatures, leading to less conformal coatings .

Surfactants

Preparation Methods

First-Step Synthesis of 2-(2-(Dimethylamino)ethoxy)ethanol

The foundational intermediate, 2-(2-(dimethylamino)ethoxy)ethanol, is synthesized via the reaction of dimethylamine and ethylene oxide under catalyst-free conditions. Key parameters include:

-

Molar ratio : Dimethylamine to ethylene oxide at 1:2–2.5 to ensure excess ethylene oxide for complete conversion.

-

Temperature : 60–100°C, balancing reaction kinetics and side-product formation.

-

Reaction time : 2–5 hours, followed by a 0.5–1 hour curing phase to stabilize intermediates.

Post-synthesis, the crude product undergoes degassing at 100–120°C for 0.5–2 hours to remove unreacted ethylene oxide and water. This step ensures purity >95% before advancing to the second stage.

Second-Step Catalytic Dehydration

The intermediate reacts with dimethylamine under hydrogen pressure (1.5–2.5 MPa) using a Cu-Ni/γ-Al₂O₃ catalyst. Critical conditions include:

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 190–220°C | ↑ Thermal stability of catalyst |

| Pressure | 10–25 MPa | ↑ Reaction rate & selectivity |

| Reaction time | 6–13 hours | ↑ Conversion efficiency |

This step achieves >85% yield, with hydrogen and dimethylamine recycled via a de-amine/hydrogen tower, enhancing cost-efficiency.

Quaternary Ammonium Salt Elimination Route

Bis-Quaternization of Dichloroethyl Ether

An alternative method involves reacting dichloroethyl ether with trimethylamine to form a bis-quaternary ammonium salt. Key steps include:

Phosphine-Mediated Demethylation

The quaternary salt undergoes demethylation using trialkyl phosphines (e.g., triphenylphosphine) at 160°C under inert gas. This eliminates methyl groups, yielding Bis(2-dimethylaminoethyl)ether with 83–88% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Two-Step Amination | 85–90 | 95–99 | High | Low (recycled reagents) |

| Quaternary Elimination | 80–88 | 98–99 | Moderate | Moderate (phosphine waste) |

Industrial-Scale Optimization Strategies

Catalyst Design and Regeneration

The Cu-Ni/γ-Al₂O₃ catalyst in the two-step method exhibits sustained activity over 10 cycles when regenerated via hydrogen reduction at 300°C. This reduces raw material costs by 22% compared to single-use catalysts.

Solvent-Free Processing

Both methods avoid chlorinated solvents, aligning with green chemistry principles. The two-step route’s in-situ degassing eliminates distillation steps, cutting energy use by 30%.

Challenges and Mitigation

Q & A

Basic: What are the optimal synthetic routes for Bis(2-diethylaminoethoxy)dimethylsilane, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or hydrosilylation. For example, reacting dimethylchlorosilane with 2-diethylaminoethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target product. Post-synthesis, purity is validated using:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent integration and absence of residual solvents.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1050–1100 cm (Si-O-C stretching) and ~1250 cm (Si-CH bending) are key identifiers .

- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 307.5 g/mol for CHNOSi) confirm stoichiometry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of vapors, as amines may cause respiratory irritation .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage: Inert gas-purged containers (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the steric and electronic profile of this compound influence its ligand behavior in catalysis?

Methodological Answer:

The diethylaminoethoxy groups act as Lewis bases, coordinating to transition metals (e.g., Zr, Ti) in catalytic systems. Steric hindrance from the bulky substituents can:

- Modulate Reactivity: Limit metal coordination sites, favoring selective substrate binding (e.g., in olefin polymerization) .

- Enhance Stability: Bulky ligands reduce metal center decomposition, as seen in zirconocene catalysts for ethylene polymerization .

Experimental Validation: Compare catalytic activity (e.g., turnover frequency) with ligands of varying steric bulk (e.g., trimethyl vs. diethylaminoethoxy substituents) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies under varying conditions?

Methodological Answer:

Discrepancies often arise from uncontrolled variables. A factorial design approach isolates critical factors:

- Variables: Temperature, solvent polarity, and catalyst loading.

- Data Analysis: ANOVA to identify statistically significant interactions (e.g., solvent polarity’s impact on ligand dissociation rates) .

Case Study: If catalytic activity drops in polar solvents, investigate solvent-silane interactions via Si NMR to detect hydrolysis byproducts .

Basic: What spectroscopic markers distinguish this compound from analogous silanes?

Methodological Answer:

- H NMR: Signals at δ 0.1–0.3 ppm (Si-CH), δ 1.0–1.2 ppm (N-CH-CH), and δ 3.4–3.6 ppm (O-CH-) .

- C NMR: Peaks at δ 5–10 ppm (Si-CH), δ 45–50 ppm (N-CH), and δ 60–65 ppm (O-CH) .

- FTIR: Absence of Si-Cl (~500 cm) confirms successful substitution .

Advanced: What strategies enhance the stability of this compound in aqueous environments?

Methodological Answer:

- Protective Groups: Introduce hydrolytically stable substituents (e.g., trimethylsilyl) at the amine moiety .

- Encapsulation: Use micellar systems (e.g., SDS micelles) to shield the silane from water .

- Kinetic Studies: Monitor degradation via UV-Vis or conductivity measurements to identify pH-dependent hydrolysis pathways .

Advanced: How does this compound perform in host-guest chemistry compared to phosphine-based ligands?

Methodological Answer:

- Electronic Effects: The silane’s weaker Lewis basicity (vs. phosphines) reduces metal-ligand bond strength, favoring reversible substrate binding .

- Experimental Comparison: Conduct competitive binding assays with guest molecules (e.g., pyridine derivatives) using isothermal titration calorimetry (ITC) .

Basic: What are the environmental and regulatory considerations for disposing of this compound?

Methodological Answer:

- EPA Guidelines: Classify as a non-hazardous waste if hydrolysis byproducts (e.g., silicic acid, diethylamine) are non-toxic .

- Biodegradation: Aerobic soil studies (OECD 301B) assess mineralization rates. If <60% in 28 days, incinerate at >800°C .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .

- MD Simulations: Model solvent-silane interactions to predict solvolysis pathways .

Advanced: How can researchers tailor the compound for specific applications in material science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.